2,5-Dimethoxyamphetamine

Catalog No.
S537344
CAS No.
2801-68-5
M.F
C11H17NO2
M. Wt
195.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dimethoxyamphetamine

CAS Number

2801-68-5

Product Name

2,5-Dimethoxyamphetamine

IUPAC Name

1-(2,5-dimethoxyphenyl)propan-2-amine

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

InChI

InChI=1S/C11H17NO2/c1-8(12)6-9-7-10(13-2)4-5-11(9)14-3/h4-5,7-8H,6,12H2,1-3H3

InChI Key

LATVFYDIBMDBSY-UHFFFAOYSA-N

SMILES

CC(CC1=C(C=CC(=C1)OC)OC)N

Solubility

Soluble in DMSO

Synonyms

1-(2,5-dimethoxyphenyl)-2-aminopropane, 2,5-dimethoxyamphetamine, 2,5-dimethoxyamphetamine hydrochloride, 2,5-dimethoxyamphetamine hydrochloride (+-)-isomer, 2,5-dimethoxyamphetamine hydrochloride, (R)-isomer, 2,5-dimethoxyamphetamine hydrochloride, (S)-isomer, 2,5-dimethoxyamphetamine oxalate(1:1), (+-)-isomer, 2,5-dimethoxyamphetamine sulfate(2:1), 2,5-dimethoxyamphetamine, (+-)-isomer, 2,5-dimethoxyamphetamine, (R)-isomer, 2,5-dimethoxyamphetamine, (S)-isomer

Canonical SMILES

CC(CC1=C(C=CC(=C1)OC)OC)N

Description

The exact mass of the compound 2,5-Dimethoxyamphetamine is 325.1678 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylacetates - Diphenylacetic Acids - Benzilates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Potential as a Pharmacological Tool

2,5-DMA is the alpha-methyl homologue of 2C-H, a psychedelic drug (). Understanding the pharmacological effects of 2,5-DMA could provide insights into the mechanisms of action of related psychoactive compounds. Studies on related drugs suggest 2,5-DMA might interact with serotonin receptors, potentially leading to psychedelic effects, but this has not been directly investigated for 2,5-DMA itself.

Metabolism Studies

One study investigated the cytochrome P450 (CYP) isoenzymes involved in metabolizing 2,5-DMA derivatives (). This research aimed to identify the enzymes responsible for breaking down the drug in the body. The findings suggest that 2,5-DMA derivatives might inhibit a specific CYP enzyme (CYP2D6), potentially affecting the metabolism of other drugs that rely on the same enzyme.

2,5-Dimethoxyamphetamine is a member of the dimethoxyamphetamine family, which includes several isomers. It is structurally similar to methoxyamphetamine and has been classified as a psychedelic compound. The chemical formula for 2,5-dimethoxyamphetamine is C11H17NO2C_{11}H_{17}NO_{2}, with a molecular weight of approximately 195.26 g/mol. This compound is known for its hallucinogenic properties and is often associated with the broader category of amphetamines, which are characterized by their stimulant effects on the central nervous system .

Involving 2,5-dimethoxyamphetamine include O-demethylation and hydroxylation. These processes are critical in the metabolism of the compound, leading to various metabolites that may exhibit different biological activities. The compound can also undergo reactions typical of substituted amphetamines, including electrophilic aromatic substitution depending on the functional groups present on the aromatic ring .

2,5-Dimethoxyamphetamine exhibits psychoactive effects primarily through its action as a partial agonist at serotonin receptors, particularly the 5-HT2A receptor. This interaction is responsible for its hallucinogenic effects, which can include altered perception, mood changes, and cognitive disruptions. The compound's potency is influenced by structural modifications; for instance, adding substituents at specific positions on the aromatic ring can enhance or diminish its activity .

The synthesis of 2,5-dimethoxyamphetamine typically involves several steps:

  • Starting Materials: The synthesis often begins with a suitable precursor such as 2,5-dimethoxybenzaldehyde.
  • Reduction: The aldehyde group is reduced to an amine using reducing agents like lithium aluminum hydride or borane.
  • Alkylation: The resulting amine can then be alkylated to introduce the propyl group at the alpha position.
  • Purification: The final product is purified through recrystallization or chromatography to obtain pure 2,5-dimethoxyamphetamine .

While 2,5-dimethoxyamphetamine does not have accepted medical uses and is classified as a Schedule I controlled substance in many jurisdictions, it has been of interest in research settings for its potential effects on serotonin receptors and its role in studying psychedelic compounds. Its analogs have been explored for their therapeutic potentials in treating mood disorders and other psychological conditions .

Research indicates that 2,5-dimethoxyamphetamine interacts significantly with serotonin receptors, particularly the 5-HT2A receptor. This interaction results in various neurological effects that are characteristic of psychedelics. Studies have shown that this compound can modulate neural activity related to perception and cognition, suggesting potential pathways for further research into its therapeutic applications .

Several compounds share structural similarities with 2,5-dimethoxyamphetamine. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
2,5-Dimethoxy-4-methylamphetamineMethyl group at position 4More potent than 2,5-Dimethoxyamphetamine
2C-H (2,5-Dimethoxyphenethylamine)Phenethylamine backboneKnown for its hallucinogenic properties
2,5-Dimethoxy-4-bromoamphetamineBromine substituent at position 4Increased potency compared to 2,5-Dimethoxyamphetamine
3,4-DimethoxyamphetamineDifferent methoxy positionsExhibits different psychoactive effects
2C-B (2,5-Dimethoxy-4-bromophenethylamine)Bromine at position 4Notable for its strong visual effects

These compounds illustrate how variations in substitution patterns on the aromatic ring can lead to significant differences in potency and effects. The presence of additional functional groups often enhances psychotropic activity or alters the pharmacological profile of the molecule .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

195.125928785 g/mol

Monoisotopic Mass

195.125928785 g/mol

Heavy Atom Count

14

LogP

1.72
1.72 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

OIM1536TQQ

Related CAS

24973-25-9 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

3321-80-0

Wikipedia

2,5-dimethoxyamphetamine

General Manufacturing Information

Benzeneethanamine, 2,5-dimethoxy-.alpha.-methyl-: INACTIVE

Dates

Modify: 2024-04-14
1: Tsukada H, Kakiuchi T, Nishiyama S, Ohba H, Sato K, Harada N, Takahashi K. Age differences in muscarinic cholinergic receptors assayed with (+)N-[(11)C]methyl-3-piperidyl benzilate in the brains of conscious monkeys. Synapse. 2001 Sep 1;41(3):248-57. PubMed PMID: 11418938.
2: Tsukada H, Takahashi K, Miura S, Nishiyama S, Kakiuchi T, Ohba H, Sato K, Hatazawa J, Okudera T. Evaluation of novel PET ligands (+)N-[11C]methyl-3-piperidyl benzilate ([11C](+)3-MPB) and its stereoisomer [11C](-)3-MPB for muscarinic cholinergic receptors in the conscious monkey brain: a PET study in comparison with. Synapse. 2001 Feb;39(2):182-92. PubMed PMID: 11180506.
3: Takahashi K, Murakami M, Miura S, Iida H, Kanno I, Uemura K. Synthesis and autoradiographic localization of muscarinic cholinergic antagonist (+)N-[11C]methyl-3-piperidyl benzilate as a potent radioligand for positron emission tomography. Appl Radiat Isot. 1999 Mar;50(3):521-5. PubMed PMID: 10070712.
4: Ben-Baruch G, Schreiber G, Sokolovsky M. Cooperativity pattern in the interaction of the antiestrogen drug clomiphene with the Muscarinic receptors. Mol Pharmacol. 1982 Mar;21(2):287-93. PubMed PMID: 7099137.
5: Susić V. The effects of N-methyl-3 piperidyl benzilate (JB-336) on sleep pattern and spiking activity in the lateral geniculate nucleus. Arch Int Physiol Biochim. 1974 Feb;82(1):25-40. PubMed PMID: 4137263.
6: Merritt JH, Sulkowski TS. Alterations of pineal gland biorhythms by N-methyl-3-piperidyl benzilate (JB336). J Pharmacol Exp Ther. 1969 Mar;166(1):119-24. PubMed PMID: 5776015.
7: BALESTRIERI A. Studies on cross tolerance with LSD-25, UML-491 and JB_336. Psychopharmacologia. 1960 Feb 12;1:257-9. PubMed PMID: 13796179.

Explore Compound Types